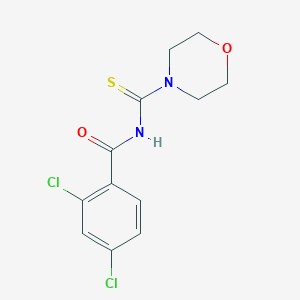

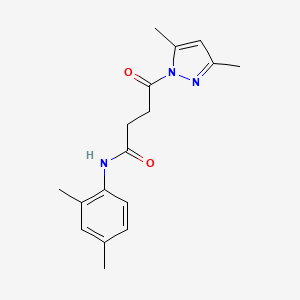

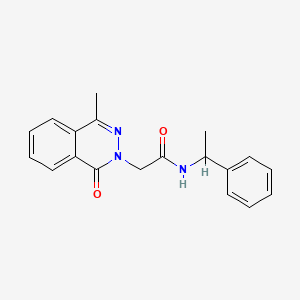

![molecular formula C13H8N4S B5558149 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as thienotriazolopyrimidine derivatives, often involves oxidative cyclization processes. For instance, a mild and efficient synthesis route for new 3-phenylthienotriazolopyrimidine derivatives has been developed using iodobenzene diacetate, showcasing the oxidative cyclization of thienopyrimidinyl hydrazones at room temperature to yield high-quality compounds (Joe, Son, & Song, 2008).

科学的研究の応用

Synthesis and Structural Characterization

- A study by Joe et al. (2008) developed a mild and efficient synthesis of new 3-phenylthienotriazolopyrimidine derivatives, highlighting the oxidative cyclization of thienopyrimidinyl hydrazones using iodobenzene diacetate. This method allows for the creation of derivatives at room temperature with high yield, showcasing the versatility of these compounds in chemical synthesis (Byeoung Sun Joe, H. Son, & Yang-Heon Song, 2008).

- Desenko et al. (2006) discussed the condensation of 5-amino-4-phenyl-1,2,3-triazole with chalcones, leading to the synthesis of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines. This study provided insights into the tautomeric equilibrium of the compounds, contributing to the understanding of their chemical behavior (Sergey M. Desenko et al., 2006).

Potential Biological Activities

- The study by El-Agrody et al. (2001) focused on the synthesis of various pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines, exploring their antimicrobial activity. Some synthesized compounds exhibited moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (A. El-Agrody et al., 2001).

- Wang et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, evaluating their anti-inflammatory activity. One compound showed significant inhibition in the xylene-induced ear edema test, suggesting potential for developing anti-inflammatory treatments (Fusheng Pan et al., 2015).

- In the realm of anticonvulsant research, Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. Their study highlighted compounds with high activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, presenting a promising avenue for anticonvulsant drug development (Shiben Wang et al., 2015).

作用機序

While the exact mechanism of action for 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not specified in the retrieved papers, related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . They are also known to exhibit cytotoxic activities against certain cancer cell lines .

将来の方向性

The future directions for research on 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and related compounds could involve further exploration of their pharmacological effects, the development of more efficient synthesis methods, and the design of novel analogs with enhanced activities . The use of quantitative structure-activity relationship (QSAR) models could also be beneficial in predicting the properties of new compounds .

特性

IUPAC Name |

11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c1-2-4-9(5-3-1)11-6-10-12-16-15-8-17(12)7-14-13(10)18-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHOAMHRAVZHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)